molecular formula C5H13ClN2O B1526657 (S)-2-amino-N,N-dimethylpropanamide HCl CAS No. 125218-79-3

(S)-2-amino-N,N-dimethylpropanamide HCl

Cat. No. B1526657
M. Wt: 152.62 g/mol
InChI Key: KBHZDXUKDVJVSS-WCCKRBBISA-N
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Description

(S)-2-amino-N,N-dimethylpropanamide HCl, also known as (S)-2-amino-2-methyl-1-propanol hydrochloride (AMP-HCl), is a synthetic peptide derivative of the naturally occurring amino acid L-alanine. It is a chiral molecule and is widely used in the fields of biochemistry, pharmacology and medicinal chemistry. AMP-HCl is a valuable tool for researchers due to its ability to be synthesized in a variety of ways and its wide range of applications.

Scientific Research Applications

AMP-HCl has a wide range of applications in the fields of biochemistry, pharmacology and medicinal chemistry. It is used in the synthesis of peptides, proteins and other bioactive molecules. It is also used as a chiral reagent in the synthesis of chiral compounds, as well as in the synthesis of enantiomerically pure compounds. In addition, AMP-HCl is used in the synthesis of peptide hormones, such as insulin, and other peptides with therapeutic applications.

Mechanism Of Action

AMP-HCl is a chiral molecule, which means it has two different forms, (S)-AMP-HCl and (R)-AMP-HCl. The two forms of AMP-HCl have different binding affinities for different receptors and enzymes. This is due to the different stereochemistry of the two forms. The (S)-form of AMP-HCl binds more strongly to certain receptors and enzymes than the (R)-form, and this is the basis of its pharmacological and biochemical effects.

Biochemical And Physiological Effects

AMP-HCl has a wide range of biochemical and physiological effects. It has been shown to have antifungal, anti-inflammatory, and antioxidant activities. It has also been shown to have anti-cancer effects, as well as anti-HIV activity. In addition, AMP-HCl has been shown to have neuroprotective effects and to be effective in the treatment of depression and anxiety.

Advantages And Limitations For Lab Experiments

AMP-HCl is a useful tool for researchers due to its ability to be synthesized in a variety of ways and its wide range of applications. It is also relatively easy to handle and store in the laboratory. However, one of the main limitations of AMP-HCl is its limited solubility in water, which can make it difficult to use in some experiments. In addition, the two forms of AMP-HCl have different binding affinities for different receptors and enzymes, which can make it difficult to control the effects of the compound in experiments.

Future Directions

AMP-HCl has a wide range of potential applications in the fields of biochemistry, pharmacology and medicinal chemistry. Future research could focus on the development of novel methods for the synthesis of AMP-HCl, as well as on the development of new compounds based on AMP-HCl. Additionally, further research could explore the potential of AMP-HCl as an anti-cancer and anti-HIV agent, as well as its potential for treating depression and anxiety. Finally, research could also focus on the development of new methods for controlling the binding affinity of AMP-HCl for different receptors and enzymes.

properties

IUPAC Name

(2S)-2-amino-N,N-dimethylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O.ClH/c1-4(6)5(8)7(2)3;/h4H,6H2,1-3H3;1H/t4-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBHZDXUKDVJVSS-WCCKRBBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-amino-N,N-dimethylpropanamide hydrochloride

CAS RN

125218-79-3
Record name (2S)-2-amino-N,N-dimethylpropanamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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